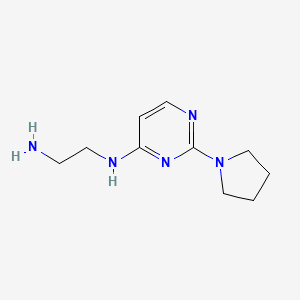
N1-(2-(pyrrolidin-1-yl)pyrimidin-4-yl)ethane-1,2-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N1-(2-(pyrrolidin-1-yl)pyrimidin-4-yl)ethane-1,2-diamine is a compound that features a pyrrolidine ring attached to a pyrimidine ring, connected via an ethane-1,2-diamine linker
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-(pyrrolidin-1-yl)pyrimidin-4-yl)ethane-1,2-diamine can be achieved through various methods. . This method often requires the use of organometallic catalysts and specific reaction conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Analyse Chemischer Reaktionen
Types of Reactions
N1-(2-(pyrrolidin-1-yl)pyrimidin-4-yl)ethane-1,2-diamine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include trifluoroacetic acid, which is often employed in the synthesis of pyrimidine derivatives . Reaction conditions such as temperature, solvent, and reaction time are critical factors that influence the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can produce various substituted pyrimidine compounds.
Wissenschaftliche Forschungsanwendungen
N1-(2-(pyrrolidin-1-yl)pyrimidin-4-yl)ethane-1,2-diamine has several scientific research applications:
Wirkmechanismus
The mechanism of action of N1-(2-(pyrrolidin-1-yl)pyrimidin-4-yl)ethane-1,2-diamine involves its interaction with specific molecular targets, such as enzymes and receptors. The pyrrolidine and pyrimidine rings allow the compound to bind effectively to these targets, modulating their activity. This can lead to various biological effects, depending on the specific target and pathway involved .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include:
- N1-(pyridin-4-yl)ethane-1,2-diamine
- N,N-dimethyl-N′-pyridin-2-ylmethyl-ethane-1,2-diamine
- 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4
Uniqueness
N1-(2-(pyrrolidin-1-yl)pyrimidin-4-yl)ethane-1,2-diamine is unique due to its combination of a pyrrolidine ring and a pyrimidine ring, which provides distinct structural and functional properties. This combination allows for versatile interactions with biological targets, making it a valuable compound in medicinal chemistry and drug discovery .
Eigenschaften
Molekularformel |
C10H17N5 |
|---|---|
Molekulargewicht |
207.28 g/mol |
IUPAC-Name |
N'-(2-pyrrolidin-1-ylpyrimidin-4-yl)ethane-1,2-diamine |
InChI |
InChI=1S/C10H17N5/c11-4-6-12-9-3-5-13-10(14-9)15-7-1-2-8-15/h3,5H,1-2,4,6-8,11H2,(H,12,13,14) |
InChI-Schlüssel |
VTCRMDCJRGITHN-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCN(C1)C2=NC=CC(=N2)NCCN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


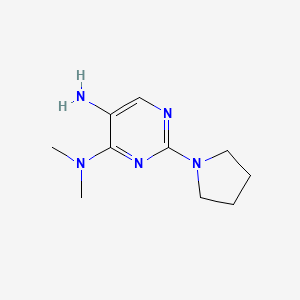


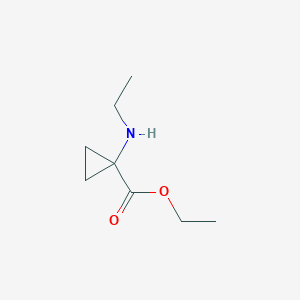

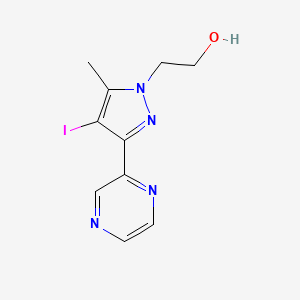
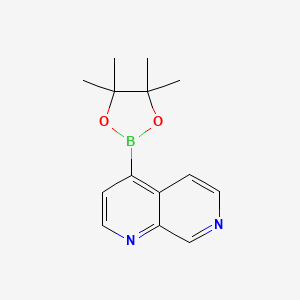
![1-isopropyl-6-(pyridin-4-yl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B13348121.png)
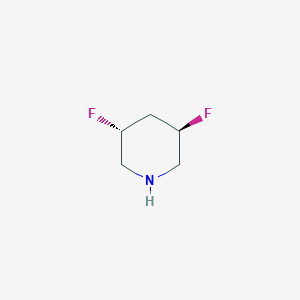
![2-methyl-N-[[4-(2-pyrrolidin-1-ylsulfonylphenyl)phenyl]methyl]propan-1-amine](/img/structure/B13348126.png)
![4-Methoxybenzo[b]thiophene-3-carbaldehyde](/img/structure/B13348129.png)


![4'-Isopropyl-[1,1'-biphenyl]-2-amine](/img/structure/B13348153.png)
